molecular formula C11H12N2O B8486601 (R)-2-Imidazol-1-yl-1-phenyl-ethanol

(R)-2-Imidazol-1-yl-1-phenyl-ethanol

Cat. No. B8486601
M. Wt: 188.23 g/mol
InChI Key: NTWZHQAXJSJOIB-NSHDSACASA-N
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Patent
US04528195

Procedure details

A solution of imidazole (47.0 g, 0.69 mol) in `super-dry` ethanol (175 ml) containing dry pyridine (3.0 ml) was stirred and heated to 75° when styrene oxide (80.0 g, 0.67 mol) was added dropwise at such a rate that the temperature of the reaction mixture was maintained at 80°-85°. Following the addition, the reaction mixture was stirred until the internal temperature had fallen to 50°. Isopropyl ether (300 ml) was then added to the reaction mixture, and the resulting mixture was poured into iced-water (1,000 ml). Separation of the resulting solid by filtration afforded the product which was washed with acetone (1×500 ml) and with ether (2×300 ml), to give 1-(2-hydroxy-2-phenylethyl)imidazole, m.p. 149°-151°.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)C.[CH2:9]1[O:17][CH:10]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OC(C)C)(C)C>O.N1C=CC=CC=1>[OH:17][CH:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:9][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at such a rate that the temperature of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 80°-85°
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred until the internal temperature
CUSTOM
Type
CUSTOM
Details
had fallen to 50°
CUSTOM
Type
CUSTOM
Details
Separation of the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
afforded the product which
WASH
Type
WASH
Details
was washed with acetone (1×500 ml) and with ether (2×300 ml)

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C=NC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04528195

Procedure details

A solution of imidazole (47.0 g, 0.69 mol) in `super-dry` ethanol (175 ml) containing dry pyridine (3.0 ml) was stirred and heated to 75° when styrene oxide (80.0 g, 0.67 mol) was added dropwise at such a rate that the temperature of the reaction mixture was maintained at 80°-85°. Following the addition, the reaction mixture was stirred until the internal temperature had fallen to 50°. Isopropyl ether (300 ml) was then added to the reaction mixture, and the resulting mixture was poured into iced-water (1,000 ml). Separation of the resulting solid by filtration afforded the product which was washed with acetone (1×500 ml) and with ether (2×300 ml), to give 1-(2-hydroxy-2-phenylethyl)imidazole, m.p. 149°-151°.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)C.[CH2:9]1[O:17][CH:10]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(OC(C)C)(C)C>O.N1C=CC=CC=1>[OH:17][CH:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:9][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at such a rate that the temperature of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 80°-85°
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred until the internal temperature
CUSTOM
Type
CUSTOM
Details
had fallen to 50°
CUSTOM
Type
CUSTOM
Details
Separation of the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
afforded the product which
WASH
Type
WASH
Details
was washed with acetone (1×500 ml) and with ether (2×300 ml)

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C=NC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.